1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Description

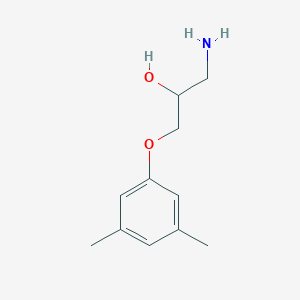

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3,5-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZWOGIOHDAKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268017 | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66766-07-2 | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66766-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066766072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLF63EF2IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies for 1 Amino 3 3,5 Dimethylphenoxy Propan 2 Ol and Its Analogs

Established Chemical Synthesis Pathways for Aryloxypropanolamines

Several reliable methods have been established for the synthesis of aryloxypropanolamines, providing versatile routes from readily available starting materials. These pathways can often be adapted for a wide range of substituted phenols and amines to produce a diverse library of analogs.

Phenolic Alkylation and Epoxide Ring-Opening Methodologies

A prevalent and straightforward method for synthesizing 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol and its analogs involves a two-step process: the alkylation of a phenol (B47542) followed by the ring-opening of an epoxide intermediate. smolecule.com

The synthesis typically begins with the reaction of a substituted phenol, such as 3,5-dimethylphenol (B42653), with an epoxide-containing reagent, most commonly epichlorohydrin. smolecule.comwisdomlib.org This initial step is a nucleophilic substitution, where the phenoxide ion, generated by treating the phenol with a base, attacks the least substituted carbon of the epichlorohydrin. This reaction proceeds via an SN2 mechanism to form a glycidyl (B131873) ether intermediate, for instance, 1-(3,5-dimethylphenoxy)-2,3-epoxypropane. smolecule.com The choice of base and solvent can be critical for optimizing the yield and minimizing side reactions. Common bases include sodium hydroxide (B78521) or potassium carbonate. wisdomlib.orggoogle.com

A variation of this approach involves a one-pot synthesis where the intermediate epoxide is not isolated. google.com In this method, a 3-(aryloxy)-1,2-propanediol is first converted to a halohydrin, which is then cyclized to the epoxide in situ using a suitable base, followed by the addition of an amine to yield the final product. google.com This telescoped process improves efficiency by avoiding intermediate purification steps. google.commdpi.com

Reduction of Ketone Precursors

An alternative synthetic route to aryloxypropanolamines involves the reduction of an α-aryloxy-β-ketoamine or a related ketone precursor. This strategy allows for the introduction of the amino and hydroxyl groups in a different sequence compared to the epoxide-opening pathway.

The synthesis begins with the preparation of an appropriate ketone precursor. This can be achieved through various standard organic chemistry methods. The crucial step is the reduction of the ketone's carbonyl group to a secondary alcohol. youtube.com Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium borohydride (NaBH₄) is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol. It is highly effective for reducing aldehydes and ketones. youtube.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com

The choice of reducing agent can be critical, especially if the precursor molecule contains other reducible functional groups. For instance, if the molecule also contains a carboxylic acid or an ester, a milder reagent like NaBH₄ might be preferred to selectively reduce the ketone without affecting the other groups. nih.gov This chemoselectivity is a key consideration in designing a successful synthesis. nih.gov The reduction of a ketone precursor results in the formation of a secondary alcohol, thereby creating the characteristic hydroxyl group of the propanolamine (B44665) backbone. youtube.com

Multi-step Chemical Synthesis Routes

Complex aryloxypropanolamine analogs often require multi-step synthesis routes to construct the desired molecular architecture. jusres.com These routes provide the flexibility to introduce various functional groups and control stereochemistry through a sequence of reactions. Multi-step syntheses can be designed as linear sequences, where each intermediate is isolated and purified before proceeding to the next step. google.com

An example of a multi-step synthesis could involve:

Initial functionalization of a starting phenol to introduce other desired substituents on the aromatic ring. google.com

Alkylation with a suitable three-carbon unit to build the propanol (B110389) backbone.

A series of functional group interconversions to install the amine and hydroxyl moieties in the correct positions.

Continuous-flow synthesis has emerged as a powerful technology for executing multi-step sequences. flinders.edu.aursc.org In a flow system, reagents are pumped through a series of reactors, columns containing immobilized catalysts or reagents, and purification units. syrris.jp This methodology allows for precise control over reaction parameters, enhanced safety, and easier scalability. flinders.edu.au Multi-step continuous-flow systems have been successfully used to improve the syntheses of active pharmaceutical ingredients (APIs) by linking individual reaction steps seamlessly. syrris.jpflinders.edu.aursc.org

Stereoselective Synthesis of Enantiomers and Diastereomers

The 1-amino-3-aryloxypropan-2-ol structure contains a chiral center at the C-2 position of the propanol chain. Consequently, the compound exists as a pair of enantiomers, (R) and (S). As the biological activity of chiral molecules often resides in only one of the enantiomers, the development of stereoselective synthetic methods to produce enantiomerically pure forms is of paramount importance in medicinal chemistry. nih.gov

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer. This can be achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment for the reaction, favoring the formation of one stereoisomer over the other. nih.govnih.gov Tandem methods for the catalytic asymmetric preparation of enantioenriched amino alcohols have been developed, allowing for the creation of multiple stereocenters with high control. nih.gov

Biocatalytic Approaches for Chiral Resolution and Deracemization

Biocatalysis has gained significant interest as a green and highly efficient tool for the preparation of chiral molecules. nih.gov Enzymes, used either as isolated proteins or within whole-cell systems, can catalyze reactions with exceptional levels of enantioselectivity and regioselectivity under mild conditions. nih.govnih.gov

For producing single-enantiomer aryloxypropanolamines, two main biocatalytic strategies are employed:

Chiral Resolution: This approach involves the separation of a racemic mixture. An enzyme selectively reacts with one enantiomer, converting it into a different compound that can be easily separated from the unreacted enantiomer. nih.gov Kinetic resolution is the most common form of this strategy.

Deracemization: This more advanced strategy involves converting the unwanted enantiomer from a racemic mixture into the desired one, potentially allowing for a theoretical yield of 100% of the target enantiomer.

A variety of enzymes, including oxidoreductases, aminotransferases, and hydrolases, have been applied as biocatalysts for the resolution of racemic compounds. nih.gov

Lipases are a class of hydrolase enzymes that are widely used for the kinetic resolution of racemic alcohols and their esters due to their broad substrate specificity, commercial availability, and stability in organic solvents. nih.govnih.gov The principle of lipase-catalyzed kinetic resolution is the differential rate of reaction of the two enantiomers in a racemic mixture with the enzyme.

In a typical resolution of a racemic alcohol like this compound, the lipase (B570770) will catalyze the acylation of one enantiomer significantly faster than the other. mdpi.com This enantioselective transesterification, often using an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate, results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. nih.govnih.gov These two compounds can then be separated by standard chromatographic techniques.

The effectiveness of this method depends on several factors, including the choice of lipase, solvent, acylating agent, and temperature. nih.govmdpi.com Lipases from various microbial sources such as Candida antarctica (CAL-B), Candida rugosa, and Pseudomonas fluorescens have proven to be highly effective. nih.govmdpi.com The enantioselectivity of the reaction is often quantified by the enantiomeric ratio (E-value); a high E-value (typically >100) indicates an excellent separation. mdpi.com

Below is a table summarizing findings from various studies on the lipase-catalyzed kinetic resolution of aryloxypropanolamine precursors and related compounds.

| Substrate | Lipase Source | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| (R,S)-1-(Isopropylamino)-3-phenoxy-2-propanol | Candida rugosa MY | Transesterification | Optimal system used isopropenyl acetate as acylating agent in a two-phase [EMIM][BF4]/toluene medium. Achieved high enantioselectivity (E = 67.5) and high enantiomeric excess of the product (ee_p = 96.17%). | nih.gov |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Pseudomonas fluorescens (Amano AK) | Hydrolysis | Among twelve lipases screened, this enzyme showed high efficiency in the hydrolytic resolution of the racemic acetate. | mdpi.com |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Candida antarctica B (CAL-B) | Hydrolysis | CAL-B was also identified as one of the most effective lipases for the kinetic resolution of this substrate via hydrolysis. | mdpi.com |

| Aryltrimethylsilyl chiral alcohols | Various (e.g., CAL-B) | Transesterification | Excellent results were obtained for m- and p-substituted isomers, with high conversions (c ≈ 50%), very high enantiomeric ratios (E > 200), and enantiomeric excesses >99% for both the remaining alcohol and the acetylated product. | nih.gov |

| Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | CHIRAZYME L-2 C4 | Transesterification | Kinetic resolution followed by an intramolecular Diels-Alder reaction yielded products with excellent enantiomeric ratios (99:1) and diastereomeric ratios (≥98:2). | researchgate.net |

ω-Transaminase-Mediated Enantioselective Transformations

ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the synthesis of chiral amines from prochiral ketones, offering a green alternative to traditional chemical methods. researchgate.netalmacgroup.com These pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, often with high enantioselectivity. mdpi.comfrontiersin.org The mechanism proceeds through a ping-pong bi-bi kinetic pathway, involving the formation of a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.com

The application of ω-TAs in the synthesis of chiral amino alcohols, structurally related to this compound, has been demonstrated. For instance, the kinetic resolution of racemic amines and amino alcohols has been successfully achieved using ω-TAs. mdpi.com Furthermore, protein engineering has been employed to enhance the substrate scope and stereoselectivity of these enzymes, enabling the synthesis of bulky chiral amines. frontiersin.org

A notable application is the enantioselective synthesis of (R)-1-phenoxypropan-2-amine through the engineering of an ω-TA from Nocardioides sp.. nih.gov By modifying the binding pocket and access tunnel, researchers achieved a significant increase in catalytic activity and overcame substrate inhibition, leading to high conversion and enantiomeric excess (>99% ee). nih.gov This strategy holds promise for the asymmetric synthesis of this compound by utilizing a corresponding phenoxypropanone precursor.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Nocardioides sp. CER19 (Wild-Type) | 1-phenoxyacetone | (R)-1-phenoxypropan-2-amine | 66 | >99 |

| Nocardioides sp. CER19 (Engineered) | 1-phenoxyacetone | (R)-1-phenoxypropan-2-amine | 100 | >99 |

Other Enzyme-Enabled Asymmetric Syntheses

Besides transaminases, other enzymes such as lipases have been extensively used for the kinetic resolution of racemic alcohols and their derivatives, which are precursors to amino alcohols. Lipase-catalyzed hydrolysis or transesterification of racemic aryloxy-propan-2-yl acetates has proven effective in preparing enantiomerically enriched intermediates for compounds structurally similar to this compound. mdpi.com

For example, the kinetic resolution of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate, an analog, was screened with various lipases. mdpi.com Lipases from Pseudomonas fluorescens and Candida antarctica B (CAL-B) were found to be highly effective. mdpi.com This approach allows for the separation of enantiomers, providing access to optically pure building blocks for the synthesis of the target amino alcohol.

The enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has also been optimized using Candida rugosa lipases, achieving high enantiomeric purity of the product. mdpi.com

Chiral Pool-Based Synthetic Routes

The chiral pool approach utilizes readily available, naturally occurring chiral molecules as starting materials for the synthesis of complex target molecules. mdpi.com Amino acids, with their inherent chirality, are particularly valuable in this regard. baranlab.org While a direct synthesis of this compound from a specific chiral pool precursor is not extensively detailed in the provided context, the principles of this strategy are well-established.

For instance, D-serine has been used as a chiral precursor for the enantioselective synthesis of complex molecules. mdpi.com The synthesis typically involves conventional protection and functional group transformations to build the desired carbon skeleton while retaining the original stereocenter. This strategy could be conceptually applied by selecting a suitable chiral starting material, such as (R)- or (S)-glycidol, which can be opened by 3,5-dimethylphenol to set the desired stereochemistry at the C2 position of the propan-2-ol backbone.

Asymmetric Catalysis in Amino Alcohol Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including amino alcohols. nih.govresearchgate.net This approach involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

While specific examples of asymmetric catalysis directly applied to the synthesis of this compound are not provided, related transformations have been reported. For instance, the catalytic asymmetric synthesis of unprotected β²-amino acids has been achieved using a confined imidodiphosphorimidate (IDPi) catalyst. nih.gov This method involves the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, followed by hydrolysis. nih.gov

Furthermore, the development of chiral sulfinamide-based ligands for asymmetric transition metal catalysis has enabled a wide range of enantioselective transformations. yale.edu These methods could potentially be adapted for the asymmetric synthesis of the target amino alcohol or its precursors.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to control the formation of stereoisomers. In the context of this compound, which has one stereocenter, diastereoselective methods become relevant when introducing additional chiral centers or when using a chiral auxiliary.

A diastereoselective approach to substituted anti-2-amino-1,3-propanediols has been developed starting from Morita-Baylis-Hillman adducts. scielo.br This method involves a diastereoselective reductive amination of a 2-oxo-1,3-propanediol derivative. scielo.br The stereochemical outcome is rationalized by the Felkin-Anh or Cram-chelate model. scielo.br

Another relevant strategy is the diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes. nih.gov Subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine products can provide either syn- or anti-1,3-amino alcohol derivatives with high diastereomeric ratios. nih.gov

Chemical Functionalization and Derivatization of the Compound

The presence of amino and hydroxyl groups in this compound provides reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of various derivatives. smolecule.com

Synthesis of Spin-Labeled Propan-2-ol Derivatives for Spectroscopic Probes

Spin-labeling is a technique used to study the structure and dynamics of molecules by introducing a stable radical, typically a nitroxide, into the molecule of interest. The synthesis of spin-labeled derivatives of gossypol (B191359) has been achieved by reacting it with 4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl). mdpi.com

This principle can be extended to this compound. The primary amino group can react with a suitable nitroxide-containing reagent to form a spin-labeled derivative. For example, condensation with a ketone-functionalized nitroxide would yield a Schiff base, or acylation with a carboxylic acid-functionalized nitroxide would form an amide linkage. These spin-labeled probes can then be used in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to investigate molecular interactions and dynamics.

Introduction of Halogen Substituents

The incorporation of halogen atoms into the structure of this compound analogs can significantly influence their physicochemical properties and biological activity. Halogenation can alter lipophilicity, metabolic stability, and binding affinity to biological targets. A variety of synthetic methods have been developed for the preparation of halogenated amino acids and related compounds, which can be adapted for the synthesis of halogenated aryloxyaminopropanol derivatives.

One common strategy involves the use of halogenated starting materials. For instance, halogen-substituted phenols can be reacted with epichlorohydrin, followed by ammonolysis to yield the desired halogenated 1-amino-3-(aryloxy)propan-2-ol. The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity of the halogenation.

Another approach is the direct halogenation of the aromatic ring of the aryloxypropanolamine scaffold. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed. The reaction conditions, including the solvent and temperature, must be carefully optimized to achieve the desired substitution pattern and avoid side reactions.

The synthesis of α-halogenated α-aryl-β-amino acid derivatives has also been explored using catalytic asymmetric methods. nih.gov For example, the use of spirocyclic binaphthyl-based ammonium (B1175870) salts as catalysts can achieve high levels of enantioselectivity in the α-halogenation of isoxazolidin-5-ones. nih.gov This methodology could potentially be adapted for the stereoselective introduction of halogens into the propan-2-ol backbone of this compound analogs.

Table 1: Examples of Halogenated Aryloxypropanolamine Analogs and Synthetic Approaches

| Compound/Analog | Synthetic Strategy | Key Reagents | Reference |

| Bromo-substituted aryloxypropanolamines | Electrophilic bromination of the aromatic ring | N-Bromosuccinimide (NBS) | mdpi.com |

| Chloro-substituted aryloxypropanolamines | Reaction of a chlorinated phenol with epichlorohydrin | Chlorinated phenol, epichlorohydrin, ammonia | google.com |

| Fluoro-substituted aryloxypropanolamines | Nucleophilic fluorination | Fluoride (B91410) ion source | rroij.com |

Formation of Phenoxyacetyl and Phenoxyacetic Acid Analogs

The synthesis of phenoxyacetyl and phenoxyacetic acid analogs of this compound introduces a versatile functional group that can be further modified or can itself contribute to the biological activity of the molecule. These derivatives are typically prepared by reacting the corresponding phenol with a haloacetic acid or its ester, followed by coupling with the amino group of the propanolamine scaffold.

The synthesis of phenoxyacetic acids can be achieved by reacting a phenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. jocpr.com The resulting phenoxyacetic acid can then be activated, for example with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), and reacted with the amino group of this compound or its analogs to form the corresponding amide. zenodo.org

Alternatively, phenoxyacetic acid esters can be synthesized and subsequently coupled with the aminopropanol (B1366323) moiety. jocpr.com A variety of activating agents, such as phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM), have been shown to be effective for this transformation. jocpr.com

Recent research has focused on the development of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com These studies have demonstrated the synthesis of a range of substituted phenoxyacetic acids and their subsequent conversion to hydrazone derivatives with significant anti-inflammatory potential. mdpi.com

Table 2: Synthetic Methods for Phenoxyacetic Acid Analogs

| Reaction Step | Reagents and Conditions | Product | Reference |

| Synthesis of phenoxyacetic acid | Phenol, Chloroacetic acid, NaOH, heat | Phenoxyacetic acid | jocpr.com |

| Esterification of phenoxyacetic acid | Phenoxyacetic acid, Alcohol, PNT, NMM | Phenoxyacetic acid ester | jocpr.com |

| Amide formation | Phenoxyacetic acid, 1-Amino-3-aryloxypropan-2-ol, DCC | Phenoxyacetyl-aryloxypropanolamine | zenodo.org |

| Hydrazone formation | Phenoxyacetic acid, Hydrazide, EtOH, Acetic acid | Phenoxyacetic acid hydrazone | mdpi.com |

Ester-to-Amide Rearrangement in Related Scaffolds

The intramolecular O,N-acyl migration, commonly known as an ester-to-amide rearrangement, is a well-documented transformation in organic synthesis. nih.gov This rearrangement can occur in molecules containing both an ester and an amino group in close proximity, such as in certain derivatives of this compound. The reaction is typically pH-dependent, with amide formation being favored at neutral or alkaline pH. nih.gov

This rearrangement proceeds through a nucleophilic attack of the amino group on the ester carbonyl, leading to a five-membered cyclic intermediate that subsequently rearranges to the more thermodynamically stable amide. nih.gov This transformation has been utilized as a prodrug strategy in medicinal chemistry, where an ester derivative is administered and then converted to the active amide form in vivo. nih.gov

In the context of aryloxyaminopropanol scaffolds, an ester can be introduced by acylation of the hydroxyl group. If the amino group is in a suitable position, it can then undergo an intramolecular rearrangement to form the corresponding amide. The rate of this rearrangement can be influenced by the solvent, pH, and the steric and electronic properties of the substituents on the scaffold.

The conversion of esters to amides can also be achieved through intermolecular reactions with amines. masterorganicchemistry.comresearchgate.net While not a rearrangement, this direct amidation of esters is a valuable synthetic tool for creating amide derivatives of the aryloxypropanolamine scaffold. nih.gov

Table 3: Factors Influencing Ester-to-Amide Rearrangement

| Factor | Influence on Rearrangement | Comments | Reference |

| pH | Favored at neutral to alkaline pH | The amino group is more nucleophilic at higher pH. | nih.gov |

| Solvent | Polar, protic solvents can facilitate the reaction | Solvents can influence the stability of the intermediate. | nih.gov |

| Proximity of functional groups | Requires close proximity of the ester and amino groups | The formation of a five-membered cyclic intermediate is common. | nih.gov |

Strategies for Fluorinated Aryloxyaminopropanols

The introduction of fluorine into drug molecules can have a profound impact on their pharmacokinetic and pharmacodynamic properties. rroij.com Fluorination can increase metabolic stability, enhance binding affinity, and improve bioavailability. rroij.com Several synthetic strategies have been developed to access fluorinated organic molecules, which can be applied to the synthesis of fluorinated aryloxyaminopropanols. rroij.comcore.ac.uk

One common approach is to use fluorinated building blocks in the synthesis. For example, a fluorinated phenol can be used as a starting material in the synthesis of the aryloxypropanolamine. This allows for the precise placement of fluorine atoms on the aromatic ring.

Direct fluorination of the aryloxyaminopropanol scaffold is another strategy. Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine at various positions. mdpi.com The regioselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions.

Nucleophilic fluorination, involving the displacement of a leaving group with a fluoride ion, is also a powerful method for introducing fluorine. rroij.com This can be particularly useful for synthesizing compounds with fluorine on the propanolamine backbone. Transition metal-catalyzed fluorination reactions have also emerged as a versatile tool for the selective fluorination of complex molecules. rroij.com

Table 4: Methods for the Synthesis of Fluorinated Compounds

| Fluorination Method | Description | Key Reagents/Catalysts | Reference |

| Electrophilic Fluorination | Introduction of an electrophilic fluorine source to a nucleophilic carbon. | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | mdpi.com |

| Nucleophilic Fluorination | Displacement of a leaving group by a nucleophilic fluoride source. | Alkali metal fluorides (KF, CsF), Tetrabutylammonium fluoride (TBAF) | rroij.com |

| Transition Metal-Catalyzed Fluorination | Use of a transition metal catalyst to facilitate C-F bond formation. | Palladium, Copper, Silver catalysts | rroij.com |

Comprehensive Spectroscopic and Crystallographic Characterization of 1 Amino 3 3,5 Dimethylphenoxy Propan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and assessing the purity of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons of the 3,5-dimethylphenoxy group, the methyl protons, and the protons of the aminopropanol (B1366323) chain. The chemical shifts, splitting patterns (multiplicity), and integration values are key to assigning each signal to a specific proton in the molecule.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the two methyl carbons, and the three carbons of the propanol (B110389) backbone. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Purity is assessed by the absence of unexpected signals that would indicate the presence of impurities.

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Ar-H (meta to O) | ~6.6 | Singlet | Two equivalent protons on the aromatic ring. |

| Ar-H (para to O) | ~6.5 | Singlet | One proton on the aromatic ring. |

| -O-CH₂ - | ~3.9 - 4.1 | Multiplet | Protons adjacent to the phenoxy oxygen. |

| -CH(OH )- | ~3.8 - 4.0 | Multiplet | Methine proton of the alcohol group. |

| -CH₂ -NH₂ | ~2.8 - 3.0 | Multiplet | Protons adjacent to the amino group. |

| Ar-CH₃ | ~2.3 | Singlet | Six equivalent protons from the two methyl groups. |

Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ar-C -O (C1') | ~158 |

| Ar-C -CH₃ (C3', C5') | ~139 |

| Ar-C H (C2', C6') | ~129 |

| Ar-C H (C4') | ~115 |

| -O-C H₂ (C3) | ~72 |

| -C H(OH) (C2) | ~68 |

| -C H₂-NH₂ (C1) | ~46 |

Since this compound possesses a stereocenter at the C2 position of the propanol chain, it exists as a pair of enantiomers. Determining the absolute stereochemistry (R or S configuration) is crucial, particularly in pharmaceutical contexts. Chiral NMR techniques, such as Mosher's method, are employed for this purpose. mdpi.com

This method involves the derivatization of the chiral alcohol with a chiral derivatizing agent (CDA), typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The ¹H NMR spectra of these diastereomers will exhibit different chemical shifts for protons near the newly formed chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₁₁H₁₇NO₂. smolecule.com Its monoisotopic mass is approximately 195.1259 Da. nih.gov

Soft ionization techniques like Field Desorption (FD) or more commonly Electrospray Ionization (ESI) are used to generate the molecular ion with minimal fragmentation. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ in positive ion mode, with an expected m/z of approximately 196.1332. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or time-of-flight mass spectrometry (LC-MS/TOF) is the method of choice for identifying and quantifying impurities and degradation products. smolecule.comnih.govresearchgate.net This compound is a known impurity in the drug Metaxalone (B1676338). smolecule.com

LC separates the parent compound from any related substances based on their physicochemical properties. The separated components then enter the mass spectrometer for analysis. In MS/MS, a specific ion (e.g., the [M+H]⁺ ion of an impurity) is selected and fragmented. The resulting fragmentation pattern provides structural information that helps in the identification of the unknown substance. LC-MS/TOF provides high-resolution mass data for all detected ions, aiding in the determination of their elemental formulas. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present, making IR an excellent tool for functional group identification.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the O-H group of the alcohol, the N-H bonds of the primary amine, the C-O bonds of the ether and alcohol, and the C-H bonds of the aromatic ring and alkyl chain.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3200 (Broad) | Alcohol |

| N-H Stretch | 3400 - 3250 (Medium, often two bands) | Primary Amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Alkyl C-H |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic Ring |

| N-H Bend | 1650 - 1580 | Primary Amine |

X-ray Diffraction Analysis for Solid-State Structure and Conformation

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable information. This analysis would yield the precise atomic coordinates, defining the molecular geometry, including the torsion angles of the propanolamine (B44665) chain and the orientation of the 3,5-dimethylphenoxy group. Key crystallographic parameters such as the unit cell dimensions, space group, and crystal system would be established.

As of the current literature review, a publicly available, fully determined crystal structure for this compound has not been reported. Therefore, specific crystallographic data cannot be presented.

Polymorphism , the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Amino alcohols, due to their flexible nature and hydrogen bonding capabilities, are known to exhibit polymorphism. nih.govresearchgate.net A systematic study of different crystallization conditions (e.g., varying solvents, temperatures, or pressure) for this compound would be necessary to investigate the potential existence of different polymorphic forms. Each potential polymorph would possess a unique crystal packing and intermolecular interaction network, warranting individual structural characterization. nih.gov

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Polymorph of this compound This table is for illustrative purposes only, as no experimental data has been published.

| Parameter | Value (Example) |

|---|---|

| Chemical Formula | C₁₁H₁₇NO₂ |

| Formula Weight | 195.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.567 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1089.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.190 |

The molecular structure of this compound contains key functional groups capable of forming strong hydrogen bonds: a primary amine (-NH₂) and a hydroxyl (-OH) group, which act as hydrogen bond donors, and the oxygen atoms of the hydroxyl and ether groups, which act as acceptors. These interactions are expected to be the dominant forces directing the crystal packing and the formation of higher-order structures. researchgate.net

In the absence of a specific crystal structure, the probable hydrogen bonding motifs can be predicted. It is highly likely that intermolecular hydrogen bonds of the N-H···O and O-H···N types would be present, linking adjacent molecules. researchgate.net These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The interplay between these hydrogen bonds dictates the formation of specific supramolecular synthons, which are robust structural motifs built from intermolecular interactions. For amino alcohols, common patterns involve chains or layers where the amino and hydroxyl groups of neighboring molecules interact. nih.govnih.gov The formation of these assemblies is a fundamental aspect of crystal engineering, influencing the material's physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comijcrt.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii) which are typically strong interactions like hydrogen bonds, while blue regions represent weaker or longer contacts. researchgate.netnih.gov

O···H/H···O interactions: Appearing as sharp, distinct "spikes" indicative of strong hydrogen bonds.

H···H interactions: Typically forming the largest contribution, seen as a large, diffuse region in the plot. mdpi.com

C···H/H···C interactions: Representing weaker C-H···π or other van der Waals contacts, usually appearing as "wings" on the sides of the plot.

This analysis provides a detailed "fingerprint" of the crystal packing, allowing for a comparative study of intermolecular interactions in different polymorphs or related structures. mdpi.comacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Spin-Labeled Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound is diamagnetic (no unpaired electrons) and thus EPR-silent, its derivatives can be studied using this method through a technique called Site-Directed Spin Labeling (SDSL). nih.govbruker.com

In a hypothetical SDSL study, a stable radical, known as a spin label (most commonly a nitroxide-based molecule), would be covalently attached to a specific site on the molecule. youtube.com For this compound, the primary amine group would be a suitable target for reaction with a functionalized nitroxide spin label (e.g., an isothiocyanate or N-hydroxysuccinimide ester derivative of a TEMPO or PROXYL radical).

The resulting spin-labeled derivative would be paramagnetic and produce a distinct EPR spectrum. The lineshape of this spectrum is highly sensitive to the rotational motion and local environment of the nitroxide radical. uni-konstanz.de By analyzing the EPR spectrum, one could obtain information about:

Local Dynamics: The mobility of the spin label reflects the flexibility of the molecular segment to which it is attached.

Environmental Polarity: The hyperfine coupling constants in the EPR spectrum are sensitive to the polarity of the spin label's microenvironment.

Accessibility: The accessibility of the spin label to other paramagnetic species (like molecular oxygen or transition metal ions) can be probed, providing information about its location within a larger assembly (e.g., a protein binding site or a membrane).

While no EPR studies on spin-labeled derivatives of this compound have been reported in the literature, this technique remains a powerful potential tool for probing its interactions and dynamics in various chemical and biological systems.

Computational and Theoretical Investigations of 1 Amino 3 3,5 Dimethylphenoxy Propan 2 Ol

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques used to predict the three-dimensional structure of a molecule and how it might interact with a biological target, such as a protein or enzyme.

Energy minimization is a computational process used to find the most stable conformation, known as the global energy minimum. In this state, the molecule has the lowest possible potential energy, representing its most probable and stable three-dimensional shape. For 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, this process would involve calculating the energy associated with different rotations around the C-C and C-O single bonds in the side chain to identify the arrangement with the least steric hindrance and most favorable intramolecular interactions (e.g., hydrogen bonds).

| CH(OH)-CH₂NH₂ | Carbon-carbon bond in the propane (B168953) backbone | Governs the spatial relationship between the hydroxyl and amino functional groups. |

Predicting how a small molecule (ligand), such as this compound, will bind to a biological target is a central goal of drug discovery. nih.gov Molecular docking is a computational method that simulates the binding process, placing the ligand into the binding site of a protein and evaluating the goodness of fit. oup.comnih.gov The process relies on scoring functions to rank different binding poses based on their predicted binding affinity. nih.gov

The prediction of interactions is based on fundamental principles of molecular recognition nih.gov:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of this compound can act as hydrogen bond donors, while the oxygen and nitrogen atoms can also act as acceptors. These are critical for specific recognition by a protein target. smolecule.com

Hydrophobic Interactions: The 3,5-dimethylphenyl group is nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. smolecule.com

Electrostatic Interactions: The distribution of partial charges across the molecule will influence its orientation within the electrostatic field of the binding site.

Computational approaches model these interactions to predict the most likely binding mode and affinity, helping to narrow down potential biological targets for further experimental validation. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) are commonly employed to provide detailed information about a molecule's electronic characteristics and predict its spectroscopic behavior. mdpi.com

Quantum chemical calculations can map the electronic structure of this compound, revealing how electrons are distributed among its atoms. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (negative potential) and electron-poor (positive potential) regions.

Charge Distribution: The nitrogen and oxygen atoms are highly electronegative, leading to a concentration of negative charge in their vicinity, making them potential sites for interaction with positively charged groups on a target molecule.

Reactivity Descriptors: Calculations can determine key quantum chemical descriptors that predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO region (likely around the lone pairs of the nitrogen and oxygen atoms) indicates sites susceptible to electrophilic attack, while the LUMO region indicates sites prone to nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Predicted Electronic Properties and Reactivity Sites

| Property | Predicted Characteristic for this compound |

|---|---|

| Most Electronegative Sites | Ether Oxygen, Hydroxyl Oxygen, Amino Nitrogen |

| Primary Nucleophilic Site | Amino Group (-NH₂) |

| Primary Electrophilic Sites | Protons on the -OH and -NH₂ groups |

| HOMO Location | Expected to be localized on the phenoxy ring and heteroatoms (N, O). |

| LUMO Location | Expected to be distributed across the aromatic system and the propanolamine (B44665) backbone. |

Quantum chemical methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the presence of a simulated magnetic field, a theoretical NMR spectrum can be generated. This is invaluable for confirming the molecular structure determined from experimental spectra. mdpi.comnih.gov The predicted shifts are typically compared to a reference compound (e.g., tetramethylsilane, TMS) to align with experimental values.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic -CH | 6.5 - 6.8 | 115 - 130 |

| Aromatic C-CH₃ | --- | 139 - 141 |

| Aromatic C-O | --- | 158 - 160 |

| Aryl -CH₃ | 2.2 - 2.4 | 20 - 23 |

| O-CH₂ | 3.8 - 4.1 | 70 - 73 |

| CH-OH | 3.9 - 4.2 | 68 - 71 |

| CH₂-N | 2.7 - 3.0 | 45 - 48 |

| -OH | Variable (depends on solvent) | --- |

| -NH₂ | Variable (depends on solvent) | --- |

Note: These are estimated values based on typical chemical shifts for the respective functional groups.

Prediction of Physicochemical Descriptors for Analytical Purposes (e.g., Predicted Collision Cross Section Values)

Computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, can predict a wide range of physicochemical properties from a molecule's structure alone. nih.govacs.org These descriptors are vital for analytical method development, such as in chromatography and mass spectrometry. acs.org

One important predictable parameter is the Collision Cross Section (CCS) , which is a measure of the effective area of an ion in the gas phase. In ion mobility-mass spectrometry, the CCS value is a characteristic property that depends on the ion's size, shape, and charge. Machine learning models can predict CCS values with a high degree of accuracy based on a set of molecular descriptors derived from the chemical structure. nih.gov A predicted CCS value can significantly enhance the confidence of identifying an unknown compound in a complex sample by matching it against experimental data. nih.gov

Other key descriptors can also be computationally predicted to aid in the development of analytical methods.

Table 4: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Significance in Analytical Chemistry |

|---|---|---|

| Molecular Weight | 195.26 g/mol nih.gov | Fundamental for mass spectrometry. |

| XLogP3-AA (LogP) | 1.1 nih.gov | Predicts partitioning between polar and non-polar phases in chromatography. |

| Polar Surface Area (PSA) | 55.5 Ų nih.gov | Influences retention in normal-phase chromatography and membrane permeability. |

| Predicted ¹⁴N₂ Collision Cross Section (CCS) | ~153 Ų nih.gov | Aids in compound identification in ion mobility-mass spectrometry. |

| Boiling Point (Predicted) | ~320-340 °C | Important for setting parameters in gas chromatography (GC). |

| Water Solubility (Predicted) | Moderately Soluble | Affects sample preparation and choice of mobile phase in liquid chromatography (LC). |

Chemical Reactivity and Mechanistic Aspects

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is typically achieved through a well-defined, two-step process. This pathway is a cornerstone for producing various therapeutic compounds where this molecule serves as a key intermediate smolecule.com.

The first step involves the nucleophilic substitution reaction between 3,5-dimethylphenol (B42653) and epichlorohydrin. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The phenolate ion, formed from 3,5-dimethylphenol under basic conditions, acts as the nucleophile and attacks the least sterically hindered carbon of the epoxide ring on epichlorohydrin. This attack leads to the opening of the epoxide ring and the formation of a glycidyl (B131873) ether intermediate, 1-chloro-3-(3,5-dimethylphenoxy)propan-2-ol.

In the second step, the intermediate undergoes amination. This is typically achieved by treating it with ammonia or another suitable amine source. The amino group displaces the chloride ion, yielding the final product, this compound smolecule.com. The purification of the final compound is often carried out through recrystallization to ensure high purity smolecule.com.

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis strategies for related β-amino alcohols frequently employ methods such as enzymatic kinetic resolution nih.govjocpr.com.

Enzymatic kinetic resolution is a powerful technique that exploits the ability of enzymes to selectively catalyze the reaction of one enantiomer in a racemic mixture at a much higher rate than the other. For β-amino alcohols, lipases are commonly used biocatalysts jocpr.comnih.govnih.gov. The mechanism involves the enantioselective acylation (transesterification) of the racemic amino alcohol.

In a typical resolution, the racemic mixture is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase (B570770) (e.g., from Candida rugosa or Candida antarctica) nih.govnih.govorganic-chemistry.org. The enzyme's chiral active site preferentially binds with one enantiomer (e.g., the R-enantiomer), catalyzing its conversion to the corresponding ester. The other enantiomer (e.g., the S-enantiomer) remains largely unreacted. The resulting mixture of the acylated product and the unreacted amino alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity jocpr.com. The efficiency of this resolution is often described by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity nih.gov.

Catalytic Principles in Biocatalyzed Reactions

The use of biocatalysts, particularly enzymes like lipases, in the synthesis of chiral amino alcohols is governed by principles of stereoselectivity and reaction environment optimization nih.govnih.gov. Lipases are highly effective for the kinetic resolution of racemic alcohols and their derivatives due to their ability to differentiate between enantiomers in transesterification and hydrolysis reactions jocpr.com.

The catalytic principle hinges on the three-dimensional structure of the enzyme's active site, which creates a chiral environment. This environment leads to a more stable transition state for the reaction of one enantiomer over the other, resulting in a significant difference in reaction rates jocpr.com. For the kinetic resolution of compounds like this compound, the lipase selectively catalyzes the transfer of an acyl group to the hydroxyl moiety of one enantiomer.

The success of these biocatalyzed reactions is highly dependent on optimizing reaction conditions. Key factors include the choice of:

Enzyme: Different lipases (e.g., Candida rugosa lipase, Candida antarctica lipase B) exhibit varying selectivity for different substrates nih.govorganic-chemistry.org.

Acyl Donor: The nature of the acylating agent (e.g., isopropenyl acetate) can influence reaction rates and enantioselectivity nih.gov.

Solvent System: The reaction medium, often a non-polar organic solvent or a two-phase system involving ionic liquids, plays a crucial role in maintaining enzyme activity and influencing selectivity nih.govnih.gov.

Through careful selection of these parameters, a high degree of enantiomeric excess (ee) for both the product and the remaining substrate can be achieved nih.gov.

Degradation Mechanisms under Controlled Stress Conditions

Understanding the degradation behavior of this compound is essential for determining its intrinsic stability. Stress testing under controlled hydrolytic, oxidative, and photolytic conditions helps to identify degradation pathways and potential degradation products. These studies are critical as this compound is a known impurity and degradation product of the muscle relaxant metaxalone (B1676338) nih.gov.

Hydrolytic Stability and Pathways

Hydrolytic degradation studies expose the compound to acidic, basic, and neutral aqueous environments at elevated temperatures to accelerate decomposition. The degradation of the parent drug, metaxalone, has been shown to follow pseudo-first-order kinetics, and its amino alcohol derivative is expected to exhibit similar behavior nih.gov.

Acidic Conditions: Under strong acidic conditions (e.g., 5 M HCl), the compound shows significant degradation. One study on metaxalone reported approximately 62% degradation of the parent drug under these conditions nih.gov.

Basic Conditions: The most severe degradation pathway is typically observed under basic hydrolysis (e.g., 0.01 M NaOH). Studies on the parent drug, metaxalone, revealed extensive degradation (around 85%) under basic stress, indicating that the ester or ether linkages are highly susceptible to base-catalyzed hydrolysis nih.gov.

Neutral Conditions: In neutral aqueous solutions, the compound demonstrates moderate degradation. For metaxalone, about 29% degradation was observed under neutral hydrolysis nih.gov.

The following table summarizes the kinetic data for the degradation of the related compound metaxalone under various hydrolytic stress conditions.

| Stress Condition | % Degradation | Half-Life (t₁/₂) |

| 5 M HCl | ~62% | > 2.13 days |

| 0.01 M NaOH | ~85% | 2.13 days |

| Neutral (Water) | ~29% | > 2.13 days |

This data is based on studies of the parent compound metaxalone and is indicative of the expected behavior of this compound. nih.gov

Oxidative Degradation Profiles

Oxidation is a common degradation pathway for pharmaceuticals, often initiated by atmospheric oxygen, trace peroxides in excipients, or other oxidizing agents nih.gov. For this compound, the presence of an amino group and a secondary alcohol makes it susceptible to oxidation.

Stress studies involving strong oxidizing agents like hydrogen peroxide (H₂O₂) are used to investigate these pathways. In a study on metaxalone, exposure to 10% H₂O₂ resulted in approximately 45% degradation of the drug nih.gov. The oxidative degradation of β-amino alcohols can proceed through several mechanisms, including N-oxidation of the amino group to form N-oxide derivatives or oxidation of the secondary alcohol to a ketone nih.gov. The reaction with radical species can also lead to deamination or cleavage of the carbon-carbon bond adjacent to the nitrogen atom mdpi.com.

Photolytic Degradation Pathways

Photostability testing is conducted to evaluate the effect of light exposure on the integrity of a compound europa.eu. The photolytic degradation of β-amino alcohols in aqueous solutions often involves radical-mediated processes. The presence of a hydroxyl group in the β-position relative to the amino group can promote deamination upon exposure to light or radiolysis researchgate.net.

The proposed mechanism involves the formation of nitrogen-centered radicals. These radicals can undergo fragmentation, which is facilitated by intramolecular hydrogen bonding between the vicinal hydroxyl and amino groups. This interaction can lead to the cleavage of the C-N bond, resulting in deamination and the formation of carbonyl-containing degradants researchgate.net. Oxygen can inhibit the deamination process in some cases researchgate.net. While specific photostability studies on this compound are not detailed in the available literature, these general pathways for β-amino alcohols provide a likely model for its photolytic degradation profile.

Research Applications and Broader Scientific Context

Analytical Method Development and Validation for Chemical Standards

The precise and accurate quantification of chemical compounds is paramount in pharmaceutical quality control. 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol plays a crucial role in the development and validation of analytical methods designed to ensure the quality of related organic compounds.

Use as a Reference Standard in Quality Control for Related Organic Compounds

This compound serves as a reference standard in the quality control of pharmaceuticals. drjcrbio.com Reference standards are highly purified compounds used as a benchmark for quantitative analysis, identification, and purity tests. The availability of a well-characterized standard of this compound is essential for the accurate assessment of related active pharmaceutical ingredients (APIs) and their impurities.

For instance, in the analysis of drugs containing a similar structural motif, this compound can be used to calibrate analytical instruments and to validate the performance of the analytical method. This ensures that the measurements are accurate, reproducible, and meet the stringent requirements of regulatory bodies. The use of such standards is a fundamental practice in Good Manufacturing Practices (GMP) for pharmaceuticals.

Development of Stability-Indicating Analytical Methods for Related Formulations

Stability-indicating analytical methods (SIAMs) are crucial for determining the shelf-life of a drug product by distinguishing the intact API from its potential degradation products. ijtrd.comyoutube.com The development of robust SIAMs often involves forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. ijtrd.com

This compound can be utilized in the development of such methods for related aryloxypropanamine-based drugs. By understanding the degradation pathways of the API, specific and sensitive analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC), can be developed to monitor the stability of the formulation over time. chromatographyonline.comresearchgate.net The ability of the method to separate the API from its degradation products, including potentially this compound itself if it is a known degradant, is a key aspect of method validation. ijpsm.com

| Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The chemical architecture of this compound, featuring a primary amine, a secondary alcohol, and a substituted aromatic ring, makes it a valuable precursor in the synthesis of more complex molecules. smolecule.com

Precursor in the Synthesis of Aryloxypropanamines and Analogs

Aryloxypropanamines are a class of organic compounds that exhibit a wide range of biological activities and are found in many pharmaceutical agents. This compound serves as a key starting material for the synthesis of various aryloxypropanamine analogs. researchgate.net The primary amino group and the secondary hydroxyl group provide reactive sites for further chemical modifications, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships. mdpi.com

The synthesis of these analogs often involves reactions such as N-alkylation, N-acylation, and etherification to build upon the core structure of this compound. These synthetic efforts contribute to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Contribution to the Chiral Amine and Amino Alcohol Building Block Library

Chiral amines and amino alcohols are fundamental building blocks in asymmetric synthesis, a field focused on the preparation of enantiomerically pure compounds. nih.goviris-biotech.de Many biologically active molecules, particularly pharmaceuticals, are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This compound, being a chiral molecule itself, contributes to the library of available chiral building blocks. enamine.net Its enantiomerically pure forms can be used to introduce a specific stereocenter into a target molecule, which is a critical step in the synthesis of many modern drugs. The availability of a diverse range of such building blocks is essential for the advancement of medicinal chemistry and drug discovery.

Structure-Reactivity Relationship Studies for Related Molecular Scaffolds

Understanding the relationship between the chemical structure of a molecule and its reactivity is a cornerstone of organic chemistry. nih.gov Such studies provide insights into reaction mechanisms and allow for the prediction of the chemical behavior of related compounds.

Crystallographic Engineering and Supramolecular Chemistry Studies

Extensive searches of scientific literature and crystallographic databases did not yield specific studies focused on the crystallographic engineering or supramolecular chemistry of this compound. While the fields of crystal engineering and supramolecular chemistry are active areas of research for many organic compounds, particularly those with pharmaceutical relevance, there is no readily available published data detailing the crystal structure or supramolecular assembly of this specific molecule.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, which possesses hydrogen bond donors (amino and hydroxyl groups) and acceptors (oxygen and nitrogen atoms), as well as a phenyl ring capable of π-π stacking, it would be a candidate for such studies. Research in this area would typically involve:

Single-crystal X-ray diffraction: to determine the precise three-dimensional arrangement of molecules in the crystal lattice.

Analysis of intermolecular interactions: identifying and quantifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

Polymorph screening: investigating whether the compound can exist in different crystalline forms, which can have significant impacts on its physical properties.

Supramolecular chemistry investigates the chemistry beyond the molecule, focusing on the non-covalent bonds that dictate the assembly of molecules into larger, organized structures. The functional groups present in this compound would allow for its potential use as a building block in supramolecular assemblies.

Despite this potential, to date, no specific research findings on the crystallographic or supramolecular characteristics of this compound have been reported in the public domain. Consequently, no data tables on its crystallographic parameters or supramolecular interactions can be provided.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, and how can reaction conditions be systematically optimized?

- Methodology :

- Start with nucleophilic substitution of 3,5-dimethylphenol with epichlorohydrin to form the epoxide intermediate.

- React with ammonia under controlled pH (8–10) and temperature (40–60°C) to introduce the amino group.

- Monitor reaction progression via TLC or HPLC. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance yield and reduce byproducts .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Epoxide formation | 3,5-dimethylphenol, epichlorohydrin, K₂CO₃, DMSO, 45°C | 75 | 92% |

| Amination | NH₃ (aq.), ethanol, 50°C, 12h | 68 | 88% |

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodology :

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers.

- Confirm absolute configuration via X-ray crystallography of a derivative (e.g., hydrochloride salt) .

- Compare experimental optical rotation values with literature data (e.g., PubChem entries for analogous compounds) .

Q. What stability studies are critical for ensuring the compound’s integrity during storage?

- Methodology :

- Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months).

- Analyze degradation products via LC-MS; prioritize hygroscopicity testing due to the amino alcohol moiety’s sensitivity to moisture .

- Recommended storage: desiccated at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve enantiomeric excess (ee)?

- Methodology :

- Employ asymmetric catalysis: Use (R)-BINAP-based palladium complexes or organocatalysts (e.g., proline derivatives) during the amination step.

- Monitor ee via chiral HPLC (≥98% ee target) and optimize catalyst loading (0.5–2 mol%) .

- Data Contradiction Note : Some protocols report lower ee (85–90%) with proline catalysts, necessitating post-synthesis purification via recrystallization .

Q. What strategies are effective for impurity profiling and identification in batches of this compound?

- Methodology :

- Use LC-HRMS to detect trace impurities (e.g., residual epoxide intermediates or dimerization byproducts).

- Cross-reference with pharmacopeial impurity standards (e.g., EP/JP monographs for structurally related amino alcohols) .

- Example Table :

| Impurity ID | Structure | Source | Mitigation Strategy |

|---|---|---|---|

| Imp-A | Unreacted epoxide | Incomplete amination | Extend reaction time or increase NH₃ concentration |

| Imp-B | Diastereomer | Stereochemical leakage | Optimize chiral catalyst |

Q. How can computational modeling predict the compound’s binding affinity in pharmacological targets (e.g., β-adrenergic receptors)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID-based coordinates) .

- Validate predictions with in vitro assays (e.g., radioligand binding assays using CHO-K1 cells expressing β1/β2 receptors).

- Compare with analogs like propranolol derivatives to identify critical substituent interactions .

Q. What experimental designs address discrepancies in reported solubility data for this compound?

- Methodology :

- Use a shake-flask method with UV/Vis quantification across solvents (water, ethanol, DMSO).

- Replicate conflicting conditions (e.g., pH 7.4 PBS vs. pure ethanol) and analyze via ANOVA to identify statistically significant variables .

- Data Contradiction Note : Solubility in water may vary by 20–30% due to polymorphic forms; characterize solid-state via PXRD .

Methodological Notes

- Stereochemical Analysis : Prioritize X-ray crystallography for unambiguous configuration assignment, as NMR coupling constants (e.g., ) may be inconclusive .

- Synthesis Optimization : Use DoE (Design of Experiments) to evaluate interactions between temperature, solvent, and catalyst loading .

- Safety : Refer to GHS-compliant SDS for handling guidelines, particularly regarding amine reactivity and respiratory protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.